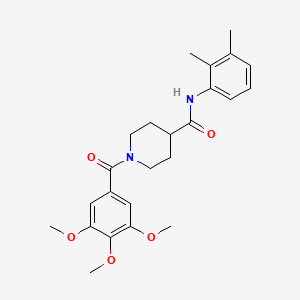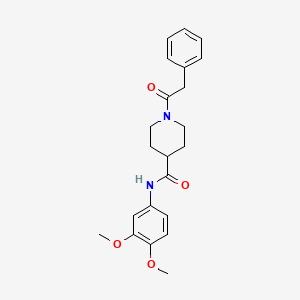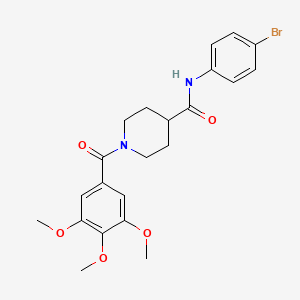
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
説明
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as URB597, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to a range of potential therapeutic effects.
作用機序
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that acts as a neurotransmitter and has a range of potential therapeutic effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide increases the levels of anandamide in the body, leading to these potential therapeutic effects.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide increases the levels of anandamide in the body, leading to pain relief, mood regulation, and appetite control. Additionally, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects and to increase the levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG).
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it only affects the breakdown of anandamide and not other neurotransmitters. Additionally, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
One limitation of N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is that it has a relatively short half-life, meaning that its effects may not be long-lasting. Additionally, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. One area of interest is the development of novel FAAH inhibitors with improved pharmacokinetic properties and selectivity. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide and its potential therapeutic applications in various disease states. Finally, there is a need for further studies to assess the safety and efficacy of N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in human clinical trials.
科学的研究の応用
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has analgesic, anxiolytic, and antidepressant effects, as well as potential applications in the treatment of addiction, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15-7-6-8-19(16(15)2)25-23(27)17-9-11-26(12-10-17)24(28)18-13-20(29-3)22(31-5)21(14-18)30-4/h6-8,13-14,17H,9-12H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIROJQBMXROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7033297 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-isopropylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444322.png)

![1-(2-fluorophenyl)-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3444345.png)
![4-({[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3444347.png)

![1-(4-fluorophenyl)-4-{[1-(phenylacetyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3444357.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3444383.png)
![4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B3444388.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444394.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3444396.png)
![N-benzyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3444407.png)
![2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B3444418.png)